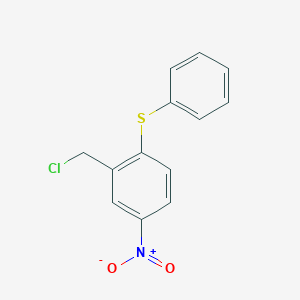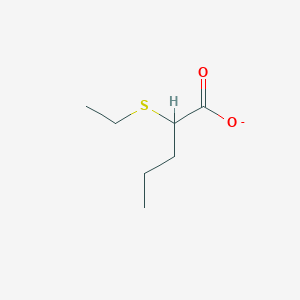![molecular formula C20H24NS+ B374659 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium](/img/structure/B374659.png)
3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N,N-trimethyl-1-propanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzocbenzothiepin ring system, followed by the introduction of the propyl and trimethylazanium groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-trimethylazanium can be compared with other similar compounds, such as:
- [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-dimethylazanium
- [(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-ethylazanium
These compounds share a similar core structure but differ in the nature of the substituents attached to the propyl groupcbenzothiepin-11-ylidene)propyl]-trimethylazanium.
Propiedades
Fórmula molecular |
C20H24NS+ |
|---|---|
Peso molecular |
310.5g/mol |
Nombre IUPAC |
[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-trimethylazanium |
InChI |
InChI=1S/C20H24NS/c1-21(2,3)14-8-12-18-17-10-5-4-9-16(17)15-22-20-13-7-6-11-19(18)20/h4-7,9-13H,8,14-15H2,1-3H3/q+1/b18-12- |
Clave InChI |
MJHKVNYPSBHJGK-PDGQHHTCSA-N |
SMILES |
C[N+](C)(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
SMILES isomérico |
C[N+](C)(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 |
SMILES canónico |
C[N+](C)(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Chloro-2-methyl-6,11-dihydrodibenzo[b,e]thiepine](/img/structure/B374576.png)
![Dibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B374577.png)
![3-chloro-5H-benzo[b][1,4]benzothiazepine-6-thione](/img/structure/B374579.png)
![2-methyldibenzo[b,e]thiepin-11(6H)-one](/img/structure/B374582.png)

![{2-[(2-Chlorophenyl)sulfanyl]phenyl}acetic acid](/img/structure/B374587.png)
![{2-[(4-Chlorophenyl)sulfanyl]-4-nitrophenyl}acetic acid](/img/structure/B374588.png)
![2-[(4-Acetylphenyl)sulfanyl]-5-chlorobenzoic acid](/img/structure/B374590.png)
![2-amino-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374593.png)

![(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B374596.png)
![N-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-N-{3-[2-(dimethylamino)ethoxy]benzylidene}amine](/img/structure/B374600.png)
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]benzoyl}piperazine](/img/structure/B374602.png)

